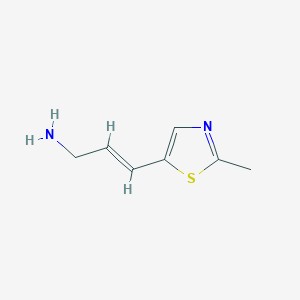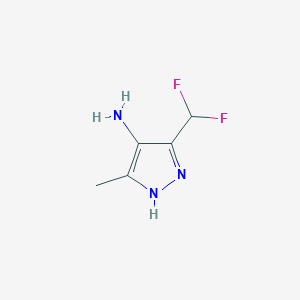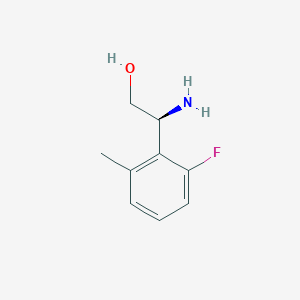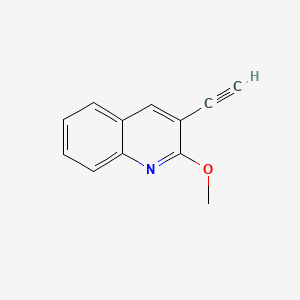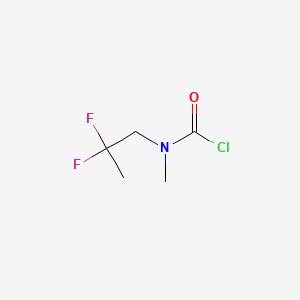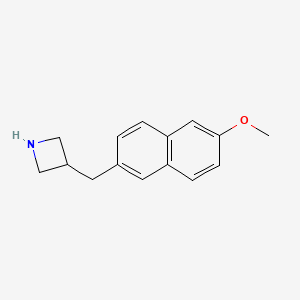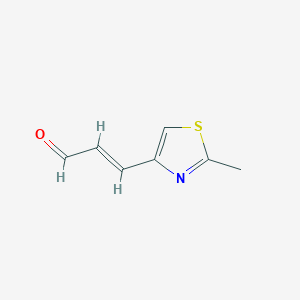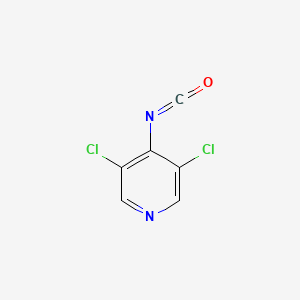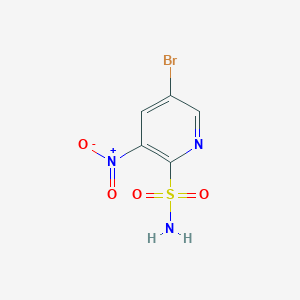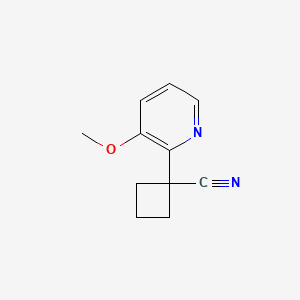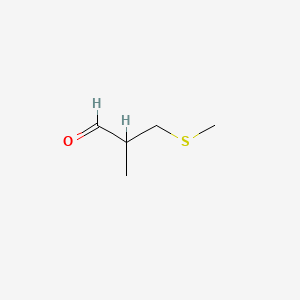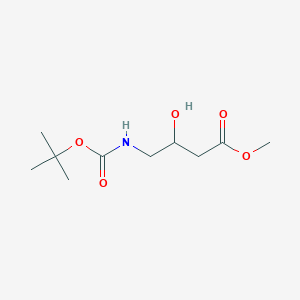
Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate: is an organic compound that belongs to the class of esters and carbamates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino function, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of significant interest in synthetic organic chemistry due to its versatile reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves the protection of an amino acid derivative. One common method is the reaction of 4-amino-3-hydroxybutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired Boc-protected amino acid ester .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: TFA in DCM at room temperature.
Major Products Formed:
Oxidation: Methyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate.
Reduction: Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanol.
Substitution: 4-amino-3-hydroxybutanoic acid methyl ester.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and further functionalization .
Biology and Medicine: Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is used in the synthesis of peptide-based drugs and biomolecules. The Boc group provides stability during peptide synthesis and can be removed under mild conditions to reveal the free amine for further coupling reactions .
Industry: In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs) and as a building block in the synthesis of various drugs .
Mecanismo De Acción
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine function, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to yield the free amine, which can then participate in further reactions .
Comparación Con Compuestos Similares
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- Methyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate
- 4-((tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
Uniqueness: Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is unique due to its specific structure, which includes both a hydroxyl group and a Boc-protected amine. This combination allows for diverse reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C10H19NO5 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-7(12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14) |
Clave InChI |
WETGJOXWBLZCIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


